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Compound of Interest

Compound Name: 2-Ethylbenzamide

Cat. No.: B1283469

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylbenzamide (CoH11NO), a compound of interest in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in drug
development, offering an in-depth analysis of its structural features through Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

2-Ethylbenzamide is an organic compound with the molecular formula CoH11NO and a
molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted
with an ethyl group and a carboxamide group at positions 1 and 2, respectively.

Spectroscopic Data

The structural confirmation and purity of 2-Ethylbenzamide are typically determined using a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR): The *H NMR spectrum of 2-Ethylbenzamide is expected to exhibit
distinct signals corresponding to the different types of protons in the molecule.[4]

e Aromatic Protons: A multiplet in the aromatic region of the spectrum is anticipated for the four
protons on the benzene ring.

o Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (-CH2)
protons and a triplet for the methyl (-CHs) protons.[4]

e Amide Protons: The two protons of the primary amide group typically appear as a broad
singlet.[4]

13C NMR (Carbon NMR): The 13C NMR spectrum provides information about the carbon
skeleton. Key signals are expected for:[4]

e Carbonyl Carbon: A signal for the amide carbonyl carbon.
e Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

o Ethyl Group Carbons: Distinct signals for the methylene and methyl carbons of the ethyl
group.

Table 1: Predicted *H and 3C NMR Data for 2-Ethylbenzamide

Assignment 1H NMR (Predicted) 13C NMR (Predicted)
-CHs Triplet ~15 ppm

-CH2- Quartet ~25 ppm

Aromatic C-H Multiplet ~125-130 ppm
Aromatic C - ~135-140 ppm

C=0 - ~170 ppm

-NH:2 Broad Singlet

Note: The exact chemical shifts (&) in parts per million (ppm) and coupling constants (J) in
Hertz (Hz) can vary depending on the solvent and the spectrometer frequency.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Ethylbenzamide is characterized by the following absorption bands:[4]

e N-H Stretching: A broad band in the region of 3300-3450 cm~1 corresponding to the
stretching vibrations of the primary amide N-H bonds.[4]

e C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed.

e C=0 Stretching: A strong absorption band for the amide carbonyl (C=0) stretch, typically
found around 1640-1675 cm~1.[4]

Table 2: Key IR Absorption Bands for 2-Ethylbenzamide

**Expected Wavenumber

Functional Group Vibrational Mode

(cm™?) **
Amide (-NH2) N-H Stretch 3300-3450 (broad)
Aromatic C-H C-H Stretch ~3000-3100
Aliphatic C-H C-H Stretch ~2850-2960
Amide (C=0) C=0 Stretch 1640-1675 (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-Ethylbenzamide, the mass spectrum would confirm its molecular weight
with the detection of the molecular ion peak (M*) at a mass-to-charge ratio (m/z) of
approximately 149.[4] Common fragmentation patterns may include the loss of the amide

group.[4]

Table 3: Expected Mass Spectrometry Data for 2-Ethylbenzamide
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lon m/z (Expected) Description
olecular lon
M]* 149 Molecular |
[M-NHz]* 133 Loss of the amide group

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for 2-Ethylbenzamide.

NMR Spectroscopy

o Sample Preparation: Dissolve a few milligrams of 2-Ethylbenzamide in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

o Data Acquisition: Record the *H and 13C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal
standard, typically tetramethylsilane (TMS).

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for
liquids), or use an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the standard mid-IR range (e.g., 4000-400 cm™1).

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph.
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« lonization: lonize the sample using an appropriate technique, such as Electron lonization (EI)
or Electrospray lonization (ESI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 2-
Ethylbenzamide can be visualized as follows:

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
2-Ethylbenzamide.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of 2-
Ethylbenzamide. The combination of NMR, IR, and Mass Spectrometry offers a robust
methodology for the unambiguous identification and characterization of this compound, which
is crucial for its application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-
Ethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283469#spectroscopic-data-nmr-ir-mass-spec-of-2-
ethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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